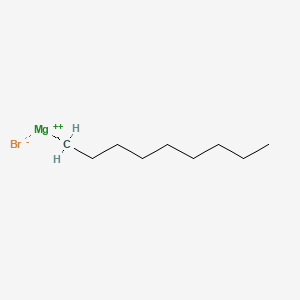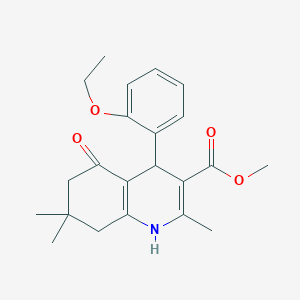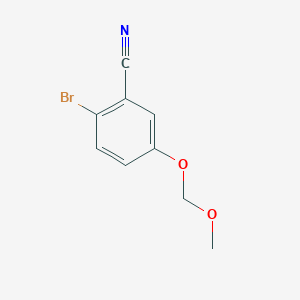
2-Bromo-5-(methoxymethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-(methoxymethoxy)benzonitrile” is a chemical compound with the molecular formula C9H8BrNO2 . It has a molecular weight of 242.07 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(methoxymethoxy)benzonitrile” is 1S/C9H8BrNO2/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-4H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-5-(methoxymethoxy)benzonitrile” is a white solid . The compound’s exact physical and chemical properties, such as its melting point or solubility, are not specified in the available information.Applications De Recherche Scientifique
Protein Reagents Sensitivity
2-Bromo-5-(methoxymethoxy)benzonitrile and its derivatives have been explored for their sensitivity to changes in the molecular environment, particularly in the context of protein interactions. The study of similar compounds like 2-methoxy-5-nitrobenzyl bromide revealed their utility as "reporter groups" in understanding enzyme-substrate interactions due to their spectral sensitivity to environmental changes. This line of research offers valuable insights into the specific reactivity of these compounds with proteins, which could have implications for biochemical assays and the development of sensitive reagents for biological research (Horton, Kelly, & Koshland, 1965).
Microbial Degradation of Herbicides
The microbial degradation of structurally related benzonitrile herbicides, such as dichlobenil, bromoxynil, and ioxynil, provides another significant application area. Understanding the degradation pathways, accumulation of persistent metabolites, and the diversity of degrader organisms is crucial for assessing the environmental impact and fate of these compounds. This knowledge contributes to environmental pollution studies and helps in developing strategies for mitigating the persistence of toxic compounds in ecosystems (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Antimicrobial Properties from Marine Algae
Compounds structurally related to 2-Bromo-5-(methoxymethoxy)benzonitrile, particularly bromophenols isolated from marine algae, exhibit antimicrobial properties. These findings highlight the potential of such compounds in developing new antibacterial agents. The exploration of marine natural products continues to be a rich source of novel bioactive compounds, offering promising leads for therapeutic applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Industrial Process Scale-Up for Related Compounds
The development of efficient, scalable processes for synthesizing key intermediates related to 2-Bromo-5-(methoxymethoxy)benzonitrile is crucial for the pharmaceutical industry. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as a key intermediate for SGLT2 inhibitors demonstrates the industrial relevance of these brominated compounds. Such processes enable the production of important pharmaceuticals, highlighting the value of these compounds in drug manufacturing (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Safety And Hazards
The safety data sheet (SDS) for “2-Bromo-5-(methoxymethoxy)benzonitrile” indicates that it has a GHS07 pictogram, which denotes that the substance is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The SDS also provides precautionary statements to ensure safe handling of the compound .
Propriétés
IUPAC Name |
2-bromo-5-(methoxymethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-4H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJJGMMVUYLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methoxymethoxy)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


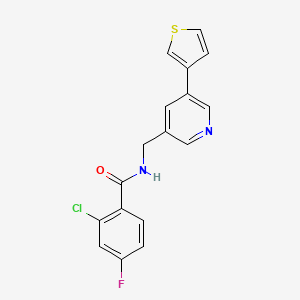
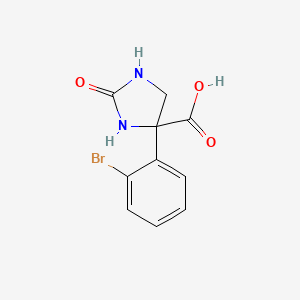
![Ethyl 3-(4-methoxyphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872274.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)
![5-((3-(4-fluorophenyl)azepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2872278.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)
![4-Methyl-2-(5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2872281.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2872283.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2872285.png)
